N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
Description
Historical Context of Tetrazole-Sulfonamide Hybrid Compounds
The development of tetrazole-sulfonamide hybrids traces back to the 1990s, when researchers sought to overcome limitations of classical sulfa drugs through structural hybridization. Early work by Inukai et al. demonstrated that tetrazole-acetic acid derivatives, such as [5-(3-thienyl)tetrazol-1-yl]acetic acid, exhibited potent aldose reductase inhibition (IC~50~ 21–28 nM across species), marking the first evidence of tetrazole-sulfonamide synergism. Subsequent innovations focused on optimizing pharmacokinetic properties, leading to compounds like pyrrolyl-tetrazole sulfonamides (e.g., 70–72 ) and phenylsulfonamide-tetrazoles (e.g., 73–74 ), though these showed variable activity.
A pivotal advancement emerged in thrombin inhibition research, where triazole/tetrazole-sulfonamide hybrids demonstrated enhanced selectivity. For instance, compound 26 (Ki = 880 nM against thrombin) outperformed tetrazole analogs by 15-fold, attributed to improved hydrophobic interactions in the S3 pocket. These findings underscored the importance of heterocycle positioning and substitution patterns in hybrid design.
Structural Significance of Trifluoromethyl Substitution in Aromatic Sulfonamides
The trifluoromethyl (-CF~3~) group confers three critical advantages:
- Electron-Withdrawing Effects : Polarizes the sulfonamide moiety, enhancing hydrogen-bonding capacity with enzymatic targets.
- Lipophilicity Modulation : Increases logP values by ~0.9 units compared to methyl groups, improving membrane permeability.
- Metabolic Stability : Fluorine’s inductive effect reduces oxidative degradation, as evidenced in analogs like N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide, which showed 82% yield under optimized synthetic conditions.
Comparative studies of 2-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (MW 319.32 g/mol) and its trifluoromethyl counterpart reveal that -CF~3~ substitution increases thrombin binding enthalpy by 2.3 kcal/mol, likely due to enhanced van der Waals interactions in hydrophobic enzyme pockets.
Rationale for Combining Tetrazole and Benzenesulfonamide Pharmacophores
The fusion strategy addresses two pharmacological challenges:
- Tetrazole Advantages :
- Sulfonamide Contributions :
Synergistic effects are exemplified by this compound’s dual binding mode: the tetrazole engages Asp189 via charge-assisted hydrogen bonds, while the -CF~3~ group occupies the S3 subsite, displacing water molecules to enhance binding entropy.
Table 1 : Comparative Inhibitory Activity of Tetrazole-Sulfonamide Hybrids
| Compound | Target Enzyme | Inhibition (IC~50~/K~i~) | Selectivity Ratio (vs. Trypsin) |
|---|---|---|---|
| 69 | Aldose Reductase | 21–28 nM | N/A |
| 26 | Thrombin | 880 nM | 829× |
| 2-Fluoro analog | Thrombin | 1.2 µM | 450× |
Properties
Molecular Formula |
C14H10F3N5O2S |
|---|---|
Molecular Weight |
369.32 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H10F3N5O2S/c15-14(16,17)12-6-1-2-7-13(12)25(23,24)19-10-4-3-5-11(8-10)22-9-18-20-21-22/h1-9,19H |
InChI Key |
FZBDDDGFURSGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-(1H-tetrazol-1-yl)aniline with 2-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
The sulfonamide moiety (-SO₂NH-) demonstrates characteristic hydrolysis and substitution behavior:
The electron-withdrawing trifluoromethyl group enhances sulfonamide stability against hydrolysis compared to non-fluorinated analogs.
Tetrazole Ring Transformations
The 1H-tetrazole-1-yl group participates in cycloadditions and metal coordination:
Key Reactions:
-
Coordination Chemistry :
-
Alkylation :
-
Cycloaddition :
Aromatic Electrophilic Substitution
The 2-(trifluoromethyl)benzene ring undergoes directed electrophilic reactions despite -CF₃ deactivation:
| Electrophile | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Meta to -SO₂NH- | Nitro derivative | 45% | (chloro analog nitration) |
| Cl₂, FeCl₃ | 40°C, 6h | Para to -CF₃ | Dichloro compound | 62% |
Regioselectivity is controlled by the combined electronic effects of -SO₂NH- and -CF₃ groups .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic system facilitates SNAr reactions:
Demonstrated Replacements:
-
Fluoride Displacement :
-
Amination :
Functionalization via Cross-Coupling
Palladium-catalyzed reactions modify the tetrazole-attached phenyl ring:
| Reaction | Catalytic System | Substrate | Product | Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivative | 74-89% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Secondary amine | Aminated product | 68% |
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | Parameter | Result | Implication |
|---|---|---|---|
| pH 7.4, 37°C | Half-life | >48h | Suitable for oral administration |
| Liver microsomes | Metabolic degradation | Primary pathway: Tetrazole N-demethylation | Guides prodrug design |
This comprehensive reactivity profile enables rational derivatization for drug development, material science, and coordination chemistry applications. Experimental validation (e.g., HPLC monitoring in , XRD in ) confirms the proposed mechanisms.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds with similar structural motifs to N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide exhibit promising anticancer properties. For example, a study demonstrated that derivatives containing tetrazole and sulfonamide groups showed significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) . The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds.
1.2 Anti-inflammatory Properties
The compound's sulfonamide moiety has been linked to anti-inflammatory effects. Analogues have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. Compounds with similar structures have shown selective inhibition of COX-2, indicating potential for developing anti-inflammatory drugs .
Agricultural Applications
2.1 Pesticide Development
The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Research into related compounds has shown efficacy against various pests, leading to investigations into their application in crop protection . The trifluoromethyl group is known to enhance the stability and effectiveness of agrochemicals.
Material Science Applications
3.1 Synthesis of Functional Materials
The synthesis of polymers or materials incorporating this compound could lead to innovative applications in electronics or coatings due to its unique electronic properties. Preliminary studies indicate that sulfonamide-containing polymers exhibit enhanced conductivity and thermal stability, making them suitable for electronic applications .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anti-cancer Activity Study | Investigated the cytotoxic effects on MCF-7 cells; IC50 values indicated significant activity | Suggests potential for development as an anticancer agent |
| COX Inhibition Study | Demonstrated selective inhibition of COX-2 with analogues | Highlights potential use in anti-inflammatory therapies |
| Agrochemical Efficacy Study | Evaluated against common agricultural pests; showed effective pest control | Indicates viability as a new pesticide formulation |
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzymes and receptors with high affinity. This binding can inhibit the activity of enzymes or block receptor signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Sulfonamides
Compounds like 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine () share the trifluoromethylphenyl and sulfonamide motifs but replace the tetrazole with a benzimidazole ring. Benzimidazole derivatives are synthesized via cyclization of thiourea intermediates using iodoacetic acid, yielding high-purity products . The benzimidazole core enhances π-π stacking interactions in biological targets, whereas the tetrazole in the target compound may improve solubility due to its polar nature.
2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide () incorporates a dimethylamino group instead of trifluoromethyl, altering electronic properties.
Imidazole and Triazole Derivatives
N-[(1S)-2-{4-[(5S)-1,1-dioxido-3-oxoisothiazolidin-5-yl]phenyl}-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide () features an imidazole ring and an isothiazolidinone moiety. The imidazole’s nitrogen-rich structure facilitates metal coordination, which may enhance binding to enzymatic active sites.
Triazole-containing analogs, such as N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide (), replace tetrazole with a triazole ring. Triazoles exhibit similar hydrogen-bonding capacity but differ in ring strain and metabolic pathways.
Sulfonamide Derivatives with Alternative Heterocycles
2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide () replaces the benzenesulfonamide with an acetamide-thioether linkage. This modification reduces the compound’s acidity, impacting ionization under physiological conditions.
Structural and Functional Analysis
Key Functional Groups and Their Impacts
Biological Activity
N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties. The incorporation of the tetrazole moiety and trifluoromethyl group enhances its biological profile, making it a candidate for further research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3N5O2S |
| Molecular Weight | 395.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZQKJYQYVZHKLQW-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with various biological targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzymes and receptors involved in critical biological processes. This interaction may modulate signaling pathways associated with inflammation, cancer progression, and microbial resistance.
Antimicrobial Activity
Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
In vitro studies have shown that compounds with similar structures can induce cytotoxic effects on cancer cell lines. For instance, derivatives with trifluoromethyl substitutions have been reported to inhibit the proliferation of prostate (PC3) and colon cancer cells (SW480, SW620), with IC50 values often below 10 µM . The proposed mechanism includes the induction of apoptosis through modulation of the Bcl-2 family proteins and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to its ability to inhibit key signaling pathways involved in inflammation. For example, it has been suggested that such compounds can inhibit TNF-alpha production in human monocytic cell lines, which is crucial for managing inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of sulfonamide derivatives were tested for their antimicrobial activity against Mycobacterium kansasii. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established treatments like isoniazid, indicating its potential as an effective antimicrobial agent .
Case Study 2: Cytotoxicity Against Cancer Cells
A study focusing on the cytotoxic effects of this compound on various cancer cell lines revealed significant reductions in cell viability. The results showed a dose-dependent response, with IC50 values indicating strong activity against both prostate and colon cancer cells .
Q & A
Q. How can computational modeling resolve contradictions between in vitro binding affinity and in vivo efficacy for sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from differences in membrane permeability, protein binding, or metabolic clearance. Molecular dynamics (MD) simulations (e.g., using GROMACS) can model compound behavior in lipid bilayers to predict bioavailability. Free energy perturbation (FEP) calculations quantify binding energy changes caused by substituent modifications. For example, MD simulations of N-[3-(1H-tetrazol-1-yl)phenyl] derivatives revealed that tetrazole protonation at physiological pH enhances solubility but reduces blood-brain barrier penetration . Pairing these insights with pharmacokinetic (PK) studies (e.g., plasma half-life in rodents) bridges in vitro-in vivo gaps .
Q. What experimental and computational strategies validate interactions between sulfonamide derivatives and sigma-1 receptor residues?
- Methodological Answer : Co-crystallization with sigma-1 receptor fragments (e.g., PDB IDs 2VEU, 2VEW) identifies critical residues like Asp48 and Phe182. Isothermal titration calorimetry (ITC) measures binding thermodynamics (ΔH, ΔS), while surface plasmon resonance (SPR) quantifies association/dissociation rates. For the target compound, docking studies (Glide SP/XP) predict hydrogen bonding with Tyr46 and hydrophobic interactions with the trifluoromethyl group .
Table 1 : Key interactions of sulfonamide derivatives with sigma-1 receptor (PDB IDs from ):
| Compound | PDB ID | Binding Energy (kcal/mol) | Key Residues Interacted |
|---|---|---|---|
| N-[3-(1H-tetrazol-1-yl)phenyl] derivative | 2VEU | -6.546 | Asp48, Phe182, Ser216 |
| Analog with fluorophenyl substituent | 2VEW | -6.358 | Tyr46, Gly220, Gln266 |
Q. What strategies mitigate off-target effects of trifluoromethyl-containing sulfonamides in kinase inhibition assays?
- Methodological Answer : Kinase profiling (e.g., using KinomeScan) identifies off-target kinases. Selectivity is improved by: (i) Introducing steric hindrance (e.g., ortho-substituted phenyl groups) to block access to ATP-binding pockets. (ii) Replacing trifluoromethyl with bulkier fluorinated groups (e.g., pentafluorosulfanyl) to exploit hydrophobic selectivity filters. (iii) Using covalent warheads (e.g., acrylamides) targeting non-conserved cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
